4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide
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Overview
Description
4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyridazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide typically involves multiple steps, starting with the construction of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The pyridazine ring can be synthesized via the condensation of hydrazines with 1,4-diketones. The final step involves the coupling of the pyridazine and thiazole rings with the pyrrolidine ring under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the pyridazine ring can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperoxybenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring can also participate in binding interactions, stabilizing the compound’s interaction with its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
α-Pyrrolidinoisohexanophenone (α-PiHP): A stimulant drug with a similar pyrrolidine ring structure.
Pyridazin-3(2H)-ones: Compounds with a pyridazine ring that exhibit various biological activities.
2,4-Disubstituted thiazoles: Compounds with a thiazole ring that have antimicrobial properties.
Uniqueness
4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide is unique due to its combination of a thiazole ring, a pyridazine ring, and a pyrrolidine ring. This unique structure allows it to interact with multiple molecular targets, potentially leading to a wide range of biological activities.
Properties
IUPAC Name |
4-methyl-2-phenyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5OS/c1-17-23(32-25(26-17)18-8-3-2-4-9-18)24(31)27-20-11-7-10-19(16-20)21-12-13-22(29-28-21)30-14-5-6-15-30/h2-4,7-13,16H,5-6,14-15H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLZIHXXVIDVGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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